molecular formula C12H9ClO2 B6380660 3-Chloro-5-(2-hydroxyphenyl)phenol, 95% CAS No. 1262000-59-8

3-Chloro-5-(2-hydroxyphenyl)phenol, 95%

Cat. No. B6380660
CAS RN: 1262000-59-8
M. Wt: 220.65 g/mol
InChI Key: WSFMDVMTBDOMRG-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-hydroxyphenyl)phenol, also known as 2-hydroxy-5-chlorophenol, is an organic compound with a wide range of applications in scientific research. It is a phenolic compound with a molecular formula of C6H5ClO2. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 94-96 °C and a boiling point of 229-231 °C. It is an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides.

Scientific Research Applications

3-Chloro-5-(2-hydroxyphenyl)phenol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. It is also used as a catalyst in the synthesis of polymers and as an intermediate in the synthesis of other organic compounds. In addition, it has been used in the synthesis of nanomaterials and nanomotors.

Mechanism of Action

The mechanism of action of 3-chloro-5-(2-hydroxyphenyl)phenol is not well-understood. However, it is believed to be involved in the synthesis of various organic compounds through a series of reaction steps. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules and forming new covalent bonds. It can also act as an electrophile, accepting electrons from other molecules and forming new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-5-(2-hydroxyphenyl)phenol are not well-understood. The compound has not been tested for safety in humans and is not approved for use in humans. However, it is believed to have some effects on the body, including the inhibition of enzymes involved in the metabolism of drugs and other substances. It has also been shown to have some antibacterial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-5-(2-hydroxyphenyl)phenol in laboratory experiments include its low cost, availability, and ease of use. It is also relatively stable and non-toxic. However, there are some limitations to its use. It is sensitive to light and air, and it is not soluble in many organic solvents. In addition, it is not very reactive and can be difficult to work with in some reactions.

Future Directions

The potential future directions for research on 3-chloro-5-(2-hydroxyphenyl)phenol include further investigation into its biochemical and physiological effects, its use in the synthesis of nanomaterials and nanomotors, and its potential applications in drug synthesis and drug delivery. Additionally, further research into its mechanism of action and its use as a catalyst in the synthesis of polymers could yield valuable insights into its use in scientific research.

Synthesis Methods

The synthesis of 3-chloro-5-(2-hydroxyphenyl)phenol can be achieved by the reaction of p-chlorophenol with sodium hydroxide in aqueous ethanol. The reaction results in the formation of an intermediate, sodium p-chlorophenoxide, which is then hydrolyzed to yield the desired product. The reaction is shown below:
p-Chlorophenol + Sodium hydroxide → Sodium p-chlorophenoxide → 3-Chloro-5-(2-hydroxyphenyl)phenol

properties

IUPAC Name

3-chloro-5-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFMDVMTBDOMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685837
Record name 5'-Chloro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2-hydroxyphenyl)phenol

CAS RN

1262000-59-8
Record name 5'-Chloro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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